6-(2-Propenyl)-ergoline-8-carboxylic acid methyl ester 6-(2-Propenyl)-ergoline-8-carboxylic acid methyl ester
Brand Name: Vulcanchem
CAS No.: 72821-79-5
VCID: VC0145772
InChI: InChI=1S/C19H22N2O2/c1-3-7-21-11-13(19(22)23-2)8-15-14-5-4-6-16-18(14)12(10-20-16)9-17(15)21/h3-6,10,13,15,17,20H,1,7-9,11H2,2H3/t13?,15?,17-/m1/s1
SMILES: COC(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C
Molecular Formula: C19H22N2O2
Molecular Weight: 310.4 g/mol

6-(2-Propenyl)-ergoline-8-carboxylic acid methyl ester

CAS No.: 72821-79-5

Cat. No.: VC0145772

Molecular Formula: C19H22N2O2

Molecular Weight: 310.4 g/mol

* For research use only. Not for human or veterinary use.

6-(2-Propenyl)-ergoline-8-carboxylic acid methyl ester - 72821-79-5

Specification

CAS No. 72821-79-5
Molecular Formula C19H22N2O2
Molecular Weight 310.4 g/mol
IUPAC Name methyl (6aR)-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxylate
Standard InChI InChI=1S/C19H22N2O2/c1-3-7-21-11-13(19(22)23-2)8-15-14-5-4-6-16-18(14)12(10-20-16)9-17(15)21/h3-6,10,13,15,17,20H,1,7-9,11H2,2H3/t13?,15?,17-/m1/s1
Standard InChI Key IACRGBGBDYCBKO-PUJMQQBBSA-N
Isomeric SMILES COC(=O)C1CC2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)CC=C
SMILES COC(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C
Canonical SMILES COC(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator